N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide - 2034240-05-4

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Catalog Number: EVT-2944665
CAS Number: 2034240-05-4
Molecular Formula: C21H33N3O4S
Molecular Weight: 423.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Inhibitors of HIV-proteinase: 4-hydroxybenzopyran-2-ones and 4-hydroxycycloalkyl[b]pyran-2-ones, alongside their sulfoneamide derivatives, are investigated as potential inhibitors of HIV-proteinase, a critical enzyme in the HIV replication cycle. []

  • Antiulcer Activity:
    Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives, combining 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, demonstrate antiulcer activity comparable to ranitidine. []

  • Atrial Antifibrillatory Effects: Triarylethanolamine and 3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1), both structurally distinct IKur blockers, show potential in treating atrial fibrillation by targeting the Kv1.5 channel. []

  • BCL-2 Inhibition:Venetoclax, a potent BCL-2 inhibitor, is studied for its oxidative impurities, specifically venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), highlighting the importance of impurity profiling in drug development. [] Furthermore, the metabolism and disposition of venetoclax are investigated, revealing key metabolic pathways and the identification of a disproportionate human metabolite, M27. []

  • CCR5 Receptor Antagonism:4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor, a key target in HIV entry. The study explores its mechanism of action in comparison to other CCR5 antagonists. []

  • Cognitive Function Modulation in Alzheimer's Disease:The impact of γ-secretase inhibitors (GSIs) and modulators (GSMs) on cognitive function is investigated in amyloid precursor protein-transgenic and nontransgenic mice. The study highlights potential detrimental effects of GSIs due to β-C-terminal fragment (β-CTF) accumulation and the potential of GSMs as a safer alternative. []

  • Anti-Breast Cancer Activity:Novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives are synthesized and screened for their anti-breast cancer activity, with promising results against estrogen receptor-positive MCF-7 and ZR-75-1 cell lines. []

  • Inhibition of ABL1, ABL2, and BCR-ABL1:Specific benzamide derivatives are developed to inhibit the activity of ABL1, ABL2, and BCR-ABL1, tyrosine kinases implicated in various cancers, showcasing the potential of benzamides in targeted cancer therapy. []

Venetoclax

    Compound Description: Venetoclax (4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. [, ] Its metabolism and disposition in humans have been extensively studied. [, ] Venetoclax primarily undergoes hepatic metabolism, with a significant portion eliminated through feces. [, ] It exhibits unusual metabolites, including M27, formed by oxidation and cyclization reactions. [, ]

Venetoclax N-oxide (VNO)

    Compound Description: Venetoclax N-oxide (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide) is a potential oxidative impurity of Venetoclax. [] It can be synthesized by oxidizing Venetoclax with m-chloroperoxybenzoic acid. [] VNO undergoes [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []

Venetoclax Hydroxylamine Impurity (VHA)

    Compound Description: Venetoclax hydroxylamine impurity (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is another potential oxidative impurity of Venetoclax. [] It forms from VNO through a [, ] Meisenheimer rearrangement. []

873140

    Compound Description: 873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) is a potent noncompetitive allosteric antagonist of the CCR5 receptor, displaying significant antiviral activity against HIV-1. [] It blocks the binding of chemokine CCL3 (MIP-1α) to CCR5 but not CCL5 (RANTES), demonstrating unique selectivity. [] Interestingly, it inhibits the calcium response triggered by CCR5 activation by CCL5 despite not blocking its binding. [] 873140's antagonism is saturable, probe-dependent, and highly persistent, suggesting a complex allosteric mechanism of action. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

    Compound Description: LY450139 (semagacestat) is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides but also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), potentially causing negative effects on synapses. [] While acute dosing with LY450139 can improve memory deficits in APP-transgenic mice, subchronic dosing leads to impairment of normal cognition, potentially due to β-CTF accumulation. []

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    Compound Description: BMS-708163 is another GSI that, similar to LY450139, reduces Aβ peptides while increasing β-CTF. [] Subchronic dosing with BMS-708163 impairs normal cognition in APP-transgenic mice without inhibiting other γ-secretase substrates, suggesting an APP-dependent mechanism possibly related to β-CTF accumulation. []

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

    Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 without increasing β-CTF. [] Both acute and subchronic dosing with GSM-2 ameliorates memory deficits in APP-transgenic mice without affecting normal cognition in wild-type mice, highlighting its potential as a safer alternative to GSIs. []

Properties

CAS Number

2034240-05-4

Product Name

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

IUPAC Name

N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide

Molecular Formula

C21H33N3O4S

Molecular Weight

423.57

InChI

InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25)

InChI Key

QWPAYWVXKHZVKU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.